N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Description
N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and a thioether-linked acetamide moiety. The acetamide nitrogen is further functionalized with a furan-2-ylmethyl group. This structure combines heterocyclic motifs (oxadiazole and furan) known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-13(16-9-12-7-4-8-20-12)10-22-15-18-17-14(21-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPKDCDYXTXRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative.
Attachment of the phenyl group: This step might involve a substitution reaction where a phenyl group is introduced to the oxadiazole ring.
Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Linking the furan and oxadiazole rings: This step involves the formation of a sulfanyl linkage between the two rings.
Final acetamide formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan or phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Anticancer Activity and MMP-9 Inhibition
Compound 9 (N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide)
- Structural Similarities : Shares the 5-phenyl-1,3,4-oxadiazole and thioacetamide linkage.
- Key Differences : The acetamide nitrogen is substituted with a benzodioxole group instead of furan-2-ylmethyl.
- Activity: Demonstrated potent cytotoxic effects on A549 (lung adenocarcinoma) and C6 (glioma) cell lines, comparable to cisplatin, without toxicity to healthy NIH/3T3 fibroblasts. It also inhibited MMP-9, a metalloproteinase linked to cancer metastasis.
- Docking Studies : The benzodioxole group enhances interactions with the MMP-9 active site. The furan substituent in the target compound may alter binding affinity due to differences in electron density and steric effects.
Antimicrobial Activity
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structural Similarities : Features a 1,3,4-oxadiazole-thioacetamide scaffold.
- Key Differences : The oxadiazole is substituted with a trimethoxyphenyl group instead of phenyl, and the acetamide nitrogen bears aryl groups (e.g., 4-chlorophenyl).
- Activity : Exhibited broad-spectrum antibacterial and antifungal effects. The trimethoxyphenyl group likely enhances lipophilicity and membrane penetration, whereas the target compound’s phenyl group may prioritize different target interactions.
Antitubercular Activity
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides
- Structural Similarities : Contains the 5-phenyl-1,3,4-oxadiazole and thioacetamide linkage.
- Key Differences: The acetamide nitrogen is substituted with a cyano-benzothiophene group, introducing rigidity and electron-withdrawing properties.
- Activity: Evaluated against Mycobacterium tuberculosis H37Rv. The cyano group may improve metabolic stability, whereas the furan in the target compound could modulate solubility or bioavailability.
Antioxidant Potential
1-(1H-Benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- Structural Similarities : Shares the 5-phenyl-1,3,4-oxadiazole core.
- Key Differences : Replaces the thioacetamide with a benzoimidazole-acetamide group.
- Activity: Showed significant DPPH radical scavenging (comparable to ascorbic acid).
Physicochemical Properties
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Structural Similarities : Incorporates a furan substituent.
- Key Differences : The furan is attached to the oxadiazole at position 5, whereas the target compound’s furan is on the acetamide nitrogen.
- Properties : Molecular weight = 331.35 g/mol; IR and NMR data confirmed structure. The positional difference may influence solubility and logP values.
Biological Activity
N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction between furan derivatives and oxadiazole-containing reagents. The synthesis typically involves:
- Formation of the Furan Derivative : Starting with furan-2-carboxylic acid and reacting it with appropriate amines to form furan-based intermediates.
- Oxadiazole Formation : The introduction of phenyl and thiol groups to create the oxadiazole moiety.
- Final Coupling : Combining the furan and oxadiazole components to yield the target compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results indicate a promising antibacterial profile, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| PC3 | 8.7 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, making it a candidate for further development as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways related to cancer cell proliferation.
- Receptor Modulation : It has been shown to modulate receptor activity linked to inflammation and pain pathways.
- Oxidative Stress Induction : The presence of furan and oxadiazole moieties contributes to increased reactive oxygen species (ROS) production in targeted cells.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of the compound in vivo using a murine model infected with Staphylococcus aureus. The treated group showed a significant reduction in bacterial load compared to controls, demonstrating the compound's potential as an effective therapeutic agent.
Study on Anticancer Properties
In another study, the anticancer effects were evaluated using xenograft models of breast cancer. Mice treated with this compound exhibited reduced tumor growth rates and improved survival rates compared to untreated controls.
Q & A
Q. What are the established synthetic routes for N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, and what reaction conditions optimize yield?
The synthesis typically involves two key steps:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄).
- Thioether linkage : Coupling the oxadiazole-thiol intermediate with chloroacetamide derivatives using bases like NaH in DMF at 60–80°C . Optimization requires strict control of solvent polarity, temperature, and stoichiometry to minimize side reactions. Yields >70% are achievable with purified intermediates.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and furan rings. For example, oxadiazole C-2 protons resonate at δ 8.1–8.3 ppm in CDCl₃ .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 389.4) and fragmentation patterns .
- Thermal analysis : TGA/DSC reveals decomposition temperatures >200°C, indicating thermal stability suitable for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain its biological activity in anticancer or antimicrobial assays?
Studies on analogous compounds suggest:
- Enzyme inhibition : The oxadiazole scaffold interacts with catalytic sites of kinases (e.g., EGFR) or microbial enzymes (e.g., dihydrofolate reductase), disrupting ATP binding or substrate catalysis .
- Receptor binding : The furan and phenyl groups enhance lipophilicity, improving membrane penetration. Docking studies indicate hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., Thr830 in EGFR) .
- ROS modulation : Thioether linkages may induce oxidative stress in cancer cells, as seen in analogs with IC₅₀ values of 8–12 µM against MCF-7 cells .
Q. How do structural modifications influence structure-activity relationships (SAR) in this compound class?
SAR trends from related molecules:
Q. What computational approaches are used to model its electronic properties and reactivity?
- DFT studies : B3LYP/6-31G* models predict HOMO-LUMO gaps (~4.2 eV), indicating charge transfer potential. MESP maps highlight nucleophilic regions at the oxadiazole sulfur and furan oxygen .
- Molecular dynamics : Simulations of ligand-protein complexes (e.g., with COX-2) reveal stable binding conformations over 50 ns trajectories, validating in vitro activity .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in cell line viability protocols (e.g., MTT vs. resazurin assays) .
- Solubility factors : Use of DMSO vs. PEG carriers alters bioavailability in in vitro models .
- Target specificity : Off-target effects in kinase panels vs. single-enzyme assays . Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., SPR for binding kinetics) are recommended to resolve inconsistencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
